molecular formula C9H7F3O B1601918 2-(4-(Trifluoromethyl)phenyl)acetaldehyde CAS No. 30934-62-4

2-(4-(Trifluoromethyl)phenyl)acetaldehyde

Cat. No.: B1601918
CAS No.: 30934-62-4
M. Wt: 188.15 g/mol
InChI Key: JILROKHULOFASY-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetaldehyde group

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde typically involves the introduction of a trifluoromethyl group to a phenylacetaldehyde precursor. One common method includes the Friedel-Crafts acylation reaction, where a trifluoromethylbenzene is reacted with acetaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the trifluoromethyl group and prevent side reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(4-(Trifluoromethyl)phenyl)acetic acid.

    Reduction: The compound can be reduced to the corresponding alcohol, 2-(4-(Trifluoromethyl)phenyl)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to form imines or acetals, respectively.

Major Products Formed:

    Oxidation: 2-(4-(Trifluoromethyl)phenyl)acetic acid.

    Reduction: 2-(4-(Trifluoromethyl)phenyl)ethanol.

    Substitution: Imines or acetals, depending on the nucleophile.

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)acetaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 2-(3-(Trifluoromethyl)phenyl)acetaldehyde
  • 4-(Trifluoromethyl)phenylacetic acid
  • 2-(Trifluoromethyl)propionaldehyde

Comparison: 2-(4-(Trifluoromethyl)phenyl)acetaldehyde is unique due to the position of the trifluoromethyl group on the phenyl ring. This positional difference can significantly influence the compound’s reactivity and interaction with other molecules. For example, 2-(3-(Trifluoromethyl)phenyl)acetaldehyde has the trifluoromethyl group in the meta position, which may result in different chemical and biological properties compared to the para-substituted this compound.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILROKHULOFASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558655
Record name [4-(Trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30934-62-4
Record name [4-(Trifluoromethyl)phenyl]acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(Trifluoromethyl)phenyl)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Instead of 3-(trifluoromethyl)phenethyl alcohol, 4-(trifluoromethyl)phenethyl alcohol was used and treated by the same technique as in Reference Example 19-1 to give the titled compound as a yellow oil.
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Synthesis routes and methods II

Procedure details

To a solution of 1-(2-methoxy-vinyl)-4-trifluoromethylbenzene (10.5 g, 0.052 mol, from step (i) above) in 158 ml acetone was added 107.3 ml 3 M HCl and stirred at 45° C. for 4 h. Acetone was evaporated under reduced pressure and the residue was partitioned between water and ether. Organic layer was washed with NaHCO3, brine and dried over sodium sulfate. Solvent evaporation under reduced pressure afforded the sub-title compound (9.4 g ) as pale yellow liquid. This was directly taken for next step without further purification.
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10.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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